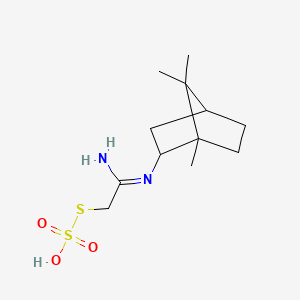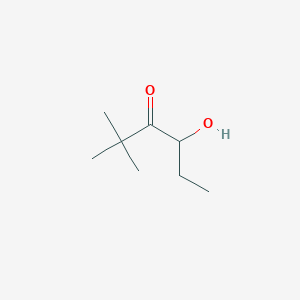
4-Hydroxy-2,2-dimethylhexan-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy-2,2-dimethylhexan-3-one is an organic compound with the molecular formula C8H16O2 It is a ketone with a hydroxyl group attached to the fourth carbon and two methyl groups attached to the second carbon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2,2-dimethylhexan-3-one can be achieved through several methods. One common approach involves the reaction of 2,2-dimethyl-3-hexanone with a suitable oxidizing agent to introduce the hydroxyl group at the fourth carbon. Another method involves the use of Grignard reagents, where a Grignard reagent reacts with a suitable precursor to form the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The choice of reagents, catalysts, and reaction conditions is optimized to maximize yield and purity. Common industrial methods include catalytic hydrogenation and oxidation reactions.
化学反应分析
Types of Reactions
4-Hydroxy-2,2-dimethylhexan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,2-dimethyl-3-hexanone.
Reduction: Formation of 4-hydroxy-2,2-dimethylhexanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
4-Hydroxy-2,2-dimethylhexan-3-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Used in the production of fragrances, flavors, and other industrial chemicals.
作用机制
The mechanism of action of 4-Hydroxy-2,2-dimethylhexan-3-one involves its interaction with molecular targets and pathways. The hydroxyl and ketone groups play a crucial role in its reactivity and interactions with other molecules. The compound can form hydrogen bonds, participate in nucleophilic and electrophilic reactions, and undergo various transformations depending on the conditions.
相似化合物的比较
Similar Compounds
2,2-Dimethyl-3-hexanone: Similar structure but lacks the hydroxyl group.
4-Hydroxy-2,5-dimethylhexan-3-one: Similar structure with an additional methyl group at the fifth carbon.
3-Hydroxy-2,2-dimethylhexan-4-one: Similar structure with the hydroxyl group at the third carbon.
Uniqueness
4-Hydroxy-2,2-dimethylhexan-3-one is unique due to the specific positioning of the hydroxyl and ketone groups, which imparts distinct chemical and physical properties. This unique structure allows for specific interactions and reactivity that are not observed in similar compounds.
属性
CAS 编号 |
92975-70-7 |
|---|---|
分子式 |
C8H16O2 |
分子量 |
144.21 g/mol |
IUPAC 名称 |
4-hydroxy-2,2-dimethylhexan-3-one |
InChI |
InChI=1S/C8H16O2/c1-5-6(9)7(10)8(2,3)4/h6,9H,5H2,1-4H3 |
InChI 键 |
HDMAPSJTZNTETO-UHFFFAOYSA-N |
规范 SMILES |
CCC(C(=O)C(C)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


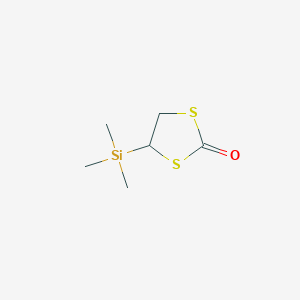
![5-Azido-2-[3-(4-azidophenyl)-3-oxoprop-1-en-1-yl]benzene-1-sulfonic acid](/img/structure/B14357787.png)
![1-[3-(Benzenesulfonyl)propoxy]-2-chlorobenzene](/img/structure/B14357791.png)
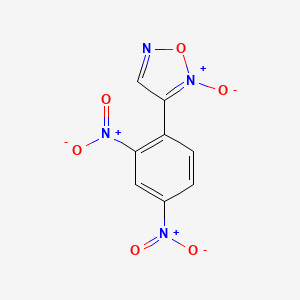

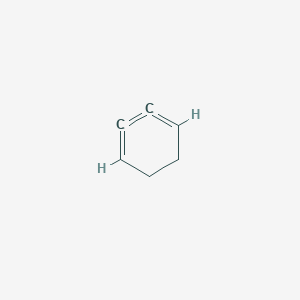
![4-[(Pentyloxy)methyl]cyclohexane-1-carboxylic acid](/img/structure/B14357823.png)
![N''-(10-{[(4-Methoxyphenyl)methyl]amino}decyl)guanidine](/img/structure/B14357831.png)
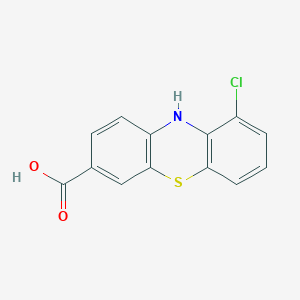
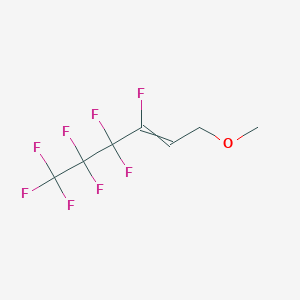
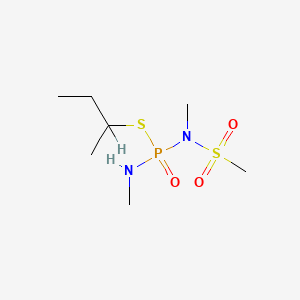
![2,2-Dimethyl-4-oxa-1-azabicyclo[4.1.0]heptan-5-one](/img/structure/B14357869.png)
